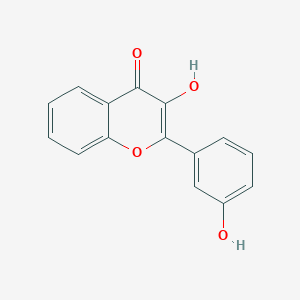

3,3'-Dihydroxyflavone

説明

Overview of Flavonoid Structural Diversity and Research Domains

The structural foundation of a flavonoid is a fifteen-carbon skeleton, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran or pyrone C ring. nih.govmdpi.com This basic scaffold gives rise to a remarkable diversity of structures through variations in the oxidation state of the heterocyclic C ring and the pattern of substitution on the A and B rings. foodengprog.orgnih.gov Major classes of flavonoids include flavones, flavonols, flavanones, isoflavones, anthocyanidins, and flavanols. nih.govnih.gov This structural variety is a key determinant of their wide-ranging biological activities. foodengprog.org

The research domains for flavonoids are as diverse as their structures. They are extensively studied for their antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties. cambridge.orgresearchgate.net In the realm of medicinal chemistry, flavonoids are investigated as potential therapeutic agents for a myriad of diseases, including cardiovascular conditions, neurodegenerative disorders like Alzheimer's disease, and various cancers. cambridge.orgnih.govnih.gov Furthermore, their ability to modulate key cellular enzyme functions makes them valuable tools in chemical biology for probing cellular pathways and mechanisms. cambridge.orgresearchgate.net

Rationale for Focused Investigation on Dihydroxyflavone Isomers in Contemporary Chemical Biology

The position of hydroxyl (-OH) groups on the flavonoid skeleton is a critical factor influencing their biological and chemical properties. Dihydroxyflavones, which possess two hydroxyl groups, provide a compelling model for understanding these structure-activity relationships. By systematically altering the positions of these two hydroxyl groups across the A, B, and C rings, researchers can dissect the specific contributions of each hydroxyl group to a particular biological effect.

This focused investigation is crucial in contemporary chemical biology for several reasons. It allows for the precise identification of the structural motifs required for specific biological activities, such as enzyme inhibition or receptor binding. For instance, studies on various dihydroxyflavone isomers have revealed that the position of hydroxylation on the B-ring is critical for anti-inflammatory activity. This detailed understanding is essential for the rational design of more potent and selective flavonoid-based therapeutic agents. Furthermore, comparing the properties of different isomers, such as 3,3'-dihydroxyflavone and 7,3'-dihydroxyflavone (B34692), can elucidate the subtle electronic and steric effects that govern their chemical behavior, including their antioxidant capacity and metal-chelating abilities. acs.orgkoreascience.kr

Positioning of this compound within Flavonoid Research Paradigms

This compound is a synthetic flavonoid that has garnered interest within the scientific community. Unlike many naturally occurring flavonoids, its specific dihydroxy substitution pattern offers a unique platform for research. It serves as a valuable tool for comparative studies alongside other dihydroxyflavone isomers to delineate the influence of hydroxyl group positioning on biological and chemical characteristics.

Research has highlighted its potential in various contexts. For example, some studies have investigated the anti-inflammatory properties of certain dihydroxyflavones, including this compound. nih.gov Additionally, its ability to form complexes with metal ions has been a subject of study, which is relevant to understanding the role of flavonoids in metal-ion-dependent biological processes. acs.org The synthesis of this compound has also been a focus, with novel and more efficient methods being developed. acs.orgconicet.gov.ar

While not as extensively studied as some other flavonoids like quercetin (B1663063) or kaempferol, this compound holds a significant position in research aimed at understanding the fundamental principles of flavonoid chemistry and biology. Its unique structure provides a key piece in the puzzle of deciphering the complex structure-activity relationships that define the diverse world of flavonoids.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₄ indofinechemical.com |

| Molecular Weight | 254.25 g/mol indofinechemical.com |

| Melting Point | 229-233°C indofinechemical.com |

| Appearance | Yellow powder indofinechemical.com |

| Solubility | Soluble in DMSO indofinechemical.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-3-4-9(8-10)15-14(18)13(17)11-6-1-2-7-12(11)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZESEGHSLFKZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350266 | |

| Record name | 3,3'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55977-09-8 | |

| Record name | 3,3'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 3,3 Dihydroxyflavone in Research Contexts

Historical and Contemporary Approaches to Flavone (B191248) Synthesis

The synthesis of flavones, a major class of flavonoids, has evolved from traditional, well-established methods to more streamlined and innovative contemporary approaches. This evolution has been crucial in making a wide array of flavone structures, including dihydroxyflavones, more accessible for research.

Traditional Synthetic Pathways Applicable to Dihydroxyflavones

Historically, the synthesis of the flavone backbone has relied on several named reactions. While not always directly applied to 3,3'-Dihydroxyflavone in early literature, these methods form the classical foundation for flavonoid synthesis and are adaptable for preparing various dihydroxyflavones.

One of the most fundamental methods is the Claisen-Schmidt condensation , which typically involves the reaction of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) to form a chalcone (B49325). conicet.gov.ar This intermediate can then be cyclized to the flavone structure. acs.org For dihydroxyflavones, appropriately hydroxylated precursors would be required.

Other classical methods include:

Auwers Synthesis: This method involves the acid-catalyzed rearrangement of a 2'-hydroxychalcone (B22705) dibromide to a flavone.

Algar-Flynn-Oyamada (AFO) Reaction: This reaction involves the alkaline hydrogen peroxide oxidation of a 2'-hydroxychalcone to form a flavonol (3-hydroxyflavone). researchgate.net This is particularly relevant for the synthesis of 3-hydroxy substituted flavones.

Baker-Venkataraman Rearrangement: This involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which can then be cyclized to a flavone. researchgate.net

These traditional pathways, while foundational, often involve multiple steps and can sometimes result in lower yields.

Novel Methodologies for this compound Preparation

In contrast to the multi-step classical methods, recent research has focused on developing more direct and efficient syntheses of this compound.

A notable advancement is a one-pot synthesis that directly yields this compound from 2-hydroxyacetophenone (B1195853) and 3-hydroxybenzaldehyde. conicet.gov.aracs.org This method utilizes a 13 M potassium hydroxide (B78521) (KOH) solution and 30% hydrogen peroxide, with the reaction stirred for 7 hours. acs.org The resulting product is then precipitated by neutralization with hydrochloric acid and recrystallized from a water-ethanol mixture, achieving a yield of 33%. acs.org

The aforementioned novel synthesis exemplifies the use of alternative and readily available precursors. conicet.gov.ar By starting directly with 2-hydroxyacetophenone and 3-hydroxybenzaldehyde, the need to first synthesize and isolate the intermediate chalcone is eliminated. conicet.gov.aracs.org This circumvention of the chalcone intermediate is a key feature of this modern approach.

| Precursor 1 | Precursor 2 | Reagents | Outcome | Reference |

| 2-Hydroxyacetophenone | 3-Hydroxybenzaldehyde | KOH, H₂O₂ | This compound | conicet.gov.aracs.org |

| 2'-Hydroxychalcone derivatives | Pd(OAc)₂ | Flavone skeleton |

Strategic Derivatization of this compound for Enhanced Research Utility

The derivatization of the this compound scaffold is a critical step in exploring its structure-activity relationships (SAR). By systematically modifying the core structure, researchers can probe the influence of different functional groups on the molecule's properties.

Synthesis of Novel Analogs for Structure-Activity Relationship Studies

The synthesis of novel analogs of dihydroxyflavones is a common strategy in medicinal chemistry and chemical biology to understand how specific structural features contribute to biological activity. For instance, in studies of other dihydroxyflavones like 7,8-dihydroxyflavone (B1666355), derivatives are synthesized by modifying the B and C rings while keeping the dihydroxy A ring intact. nih.gov This can involve treating a hydroxyacetophenone precursor with various benzoyl chlorides, followed by acid-induced cyclization to generate the flavone core. nih.gov

Furthermore, the strategic placement of different substituents on the flavonoid skeleton can be achieved through various synthetic transformations. For example, O-methylated analogs of 5,7-dihydroxyflavones have been prepared to study their anti-inflammatory activity. researchgate.netkoreascience.kr These syntheses often start from a polyhydroxyacetophenone and proceed through several steps to introduce different substituents on the B ring. koreascience.kr

While specific derivatization of this compound is not extensively detailed in the provided context, the principles of flavonoid derivatization for SAR studies are well-established. These would involve reactions targeting the hydroxyl groups, such as methylation, glycosylation, or acylation, as well as modifications to the phenyl B ring to explore the impact of electronic and steric effects. nih.gov Such studies are crucial for optimizing the desired properties of the parent compound.

Modification of this compound for Bioconjugation and Probe Development

The structural framework of this compound, characterized by its two hydroxyl groups at the 3 and 3' positions, offers valuable reaction sites for chemical modification. These sites allow for the strategic derivatization of the molecule to create bioconjugates and develop sensitive molecular probes for research applications. The ability to introduce new functional groups or moieties can enhance the molecule's utility, improving its physicochemical properties or equipping it with specific targeting and signaling capabilities.

Strategies for Bioconjugation

Bioconjugation involves the covalent attachment of a molecule, such as this compound, to another molecule, typically a biomolecule like a protein or nucleic acid. This process requires the introduction of a reactive functional group, or "handle," onto the flavonoid scaffold. The inherent hydroxyl groups of this compound are primary targets for such modifications.

One common strategy is lipophilization , often achieved through enzymatic esterification with fatty acids. This modification can refine the physicochemical properties and potentially improve the pharmacological profile of flavonoids. frontiersin.orgnih.gov For this compound, its hydroxyl groups could be targeted for esterification to enhance lipophilicity.

Another key strategy is the introduction of moieties that permit "click chemistry," a set of highly efficient and specific reactions. For instance, the hydroxyl groups can be derivatized to feature terminal alkynes or azides. These handles can then react with a complementary azide (B81097) or alkyne on a target biomolecule in the presence of a copper(I) catalyst or through strain-promoted cycloaddition, forming a stable triazole linkage. nih.govmdpi.com This approach is widely used for its reliability and biocompatibility.

Furthermore, carbodiimide (B86325) chemistry provides a method to link flavonoids to primary amines on proteins. Reagents like 1-ethyl-3-(-3-dimethylaminopropyl)carbodiimide (EDC) can activate carboxyl groups, but can also be adapted for modifying hydroxyl-containing compounds to facilitate conjugation. nih.govthermofisher.com

These derivatization approaches transform the flavonoid into a versatile building block for constructing more complex and functional biomolecular assemblies.

Development of Molecular Probes

The development of molecular probes, particularly fluorescent probes, is essential for visualizing and quantifying biological analytes and processes. rsc.org this compound's intrinsic properties and modifiable structure make it a candidate for creating such tools. A molecular probe generally consists of a recognition unit, a signaling unit (e.g., a fluorophore), and a linker.

Metal Ion Sensing: Flavonoids are well-known metal chelators, and this property can be exploited for sensor development. The hydroxyl and carbonyl groups of the flavone structure can coordinate with metal ions, often leading to a change in spectroscopic properties. For example, 3-hydroxyflavones are known to form stable complexes with ferric ions. thegoodscentscompany.com While not this compound itself, related flavonoids like 3',4'-dihydroxyflavone (B191068) have been studied with DFT methods to understand their interaction with cupric ions, revealing that complexation significantly alters the electronic and absorption spectra. researchgate.net This principle suggests that this compound could be used as a colorimetric or fluorescent probe for specific metal ions, where the binding event triggers a detectable optical response. myu-group.co.jpresearchgate.net

Fluorescent Probes: The flavone core can act as a fluorophore. Modifications to the this compound structure can tune its fluorescent properties or introduce analyte-specific recognition. For instance, 3-hydroxychromone fluorophores, which are structurally related to the core of this compound, can undergo excited-state intramolecular proton transfer (ESIPT), resulting in a dual emission that is highly sensitive to the local environment. acs.org This property has been harnessed to create probes that measure cellular transmembrane potential. acs.org

Derivatization can also install a recognition element that modulates the flavonoid's fluorescence. A common design involves attaching a quenching moiety that is cleaved upon interaction with a specific analyte, resulting in a "turn-on" fluorescent signal. This strategy has been used to develop probes for enzymes and reactive oxygen species. nih.gov By strategically modifying one or both hydroxyl groups of this compound, it is possible to create probes that respond selectively to various biological targets.

Interactive Table 1: Derivatization and Modification Strategies for Flavonoids

| Parent Flavonoid | Modification Strategy | Reagents/Method | Purpose | Key Finding/Application | Reference(s) |

|---|---|---|---|---|---|

| Rutin (a flavonoid glycoside) | Lipophilization / Bioconjugation | Enzymatic esterification with unsaturated fatty acids | Improve physicochemical properties | Creates bioconjugates that may enhance bioavailability. | frontiersin.orgnih.gov |

| Chrysin (B1683763) (5,7-dihydroxyflavone) | Derivatization | Treatment with hydrazide and various aldehydes | Cytotoxic agents | Addition of lipophilic moieties at the C-4 position of the new side chain enhanced cytotoxic activity. | dovepress.com |

| Various Flavonoids | Metal Complexation | Reaction with Rhenium precursor, fac-[Re(CO)₃(sol)₃]⁺ | Create novel metal-flavonoid complexes | Metal coordination occurs at sites like the C-4 carbonyl and C-3 phenolic oxygen, altering spectroscopic properties. | nih.gov |

| 3-Hydroxychromone (related core) | Derivatization with charged legs | Multi-step synthesis to add sulfonated side chains | Fluorescent probe for membrane potential | The probe's dual emission ratio changes in response to electric fields across cell membranes. | acs.org |

| General Flavonoids | Glycosylation / Methylation | Chemical or enzymatic addition of sugar or methyl groups | Inhibit biological activity (structure-activity study) | Derivatization of the C-7 or C-3 hydroxyl group generally decreased the inhibitory effect on xanthine (B1682287) oxidase. | acs.org |

Advanced Analytical and Computational Methodologies in 3,3 Dihydroxyflavone Investigation

Spectroscopic and Chromatographic Characterization in Academic Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., UV Spectroscopy)

The structural confirmation and study of 3,3'-Dihydroxyflavone (DHF) rely heavily on advanced spectroscopic techniques. Photochemical studies, for instance, have explored the photophysical properties of DHF and its complexes. In one such study, a 1:1 complex between DHF and Lanthanum(III) was identified in a methanolic solution. nih.gov This research highlighted that the DHF ligand can photogenerate singlet molecular oxygen (O₂((1)Δg)) from its excited triplet state with a quantum yield of 0.13, a key characteristic of its electronic reactivity. nih.gov

Furthermore, the study of metal complexes is a common approach to probe the structural and electronic features of flavonoids. Research has been conducted on a Gallium(III) complex with this compound to understand its complexation capacity, which can influence the biological properties of the ligand. While detailed spectral data for this compound itself is not as abundant in literature as for some of its isomers, the methodologies are well-established. For analogous compounds like 3',4'-dihydroxyflavone (B191068) and 2',3-dihydroxyflavone, UV-visible and Raman spectroscopy, often combined with quantum chemical calculations, are used to confirm structural models of both the free flavonoid and its metal complexes. nih.govrsc.org These techniques typically analyze shifts in absorption bands upon complexation or changes in pH to understand the electronic environment and bonding sites. nih.gov

| Parameter | Value | Compound/Complex | Source |

| Singlet Oxygen Quantum Yield | 0.13 | This compound | nih.gov |

| Apparent Stability Constant | 2.3 x 10⁶ | This compound-La(III) | nih.gov |

| Standard Entropy Change | 88.2 J mol⁻¹ K⁻¹ | This compound-La(III) | nih.gov |

High-Performance Chromatographic Analysis of this compound Purity and Metabolites

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of flavonoids, ensuring the purity of synthetic batches and identifying metabolites in biological studies. For newly synthesized batches of this compound, HPLC is the standard method to assess chemical homogeneity and confirm purity, which is crucial for the reliability of subsequent experimental data.

In the broader context of flavonoid research, advanced chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed for the detailed characterization of flavonoid profiles in complex mixtures. bibliotekanauki.pl This powerful combination allows for the separation of individual flavonoid derivatives and their precise identification based on mass-to-charge ratio and fragmentation patterns. bibliotekanauki.pl While specific studies detailing the HPLC analysis of this compound metabolites are not widely documented, the established methods for other flavonoids, such as the use of reverse-phase columns (e.g., C18) and gradient elution with solvents like methanol (B129727) or acetonitrile (B52724) and water, are directly applicable. bibliotekanauki.plresearchgate.net These techniques are essential for tracking the biotransformation of this compound in experimental systems.

Computational Chemistry and Molecular Modeling of this compound

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are vital for understanding the electronic structure and reactivity of flavonoids. For this compound, these calculations can predict its behavior in chemical reactions, such as its ability to generate reactive oxygen species. A photochemical study revealed that the excited triplet state of this compound is the precursor to singlet oxygen generation. nih.gov The same study noted that this excited state is efficiently quenched by the La(III) ion, with a rate constant approaching the diffusion-controlled limit, indicating a strong electronic interaction. nih.gov

While specific DFT studies on the electronic properties like HOMO-LUMO gaps for this compound are less common, such calculations are routinely performed on analogous flavonoids. For instance, DFT has been used to study the structural modifications and electronic spectra of 3',4'-dihydroxyflavone upon complexation with Al(III), showing good agreement between theoretical and experimental results. nih.gov These computational approaches provide insights into molecular stability, reactivity sites, and spectral properties that are difficult to obtain through experimental means alone. lew.ro

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), like a flavonoid, and a biological macromolecule (target), typically a protein. This methodology is crucial for hypothesizing potential mechanisms of action. Although specific molecular docking studies focusing on this compound are not prominently featured in the surveyed literature, the technique is widely applied to its isomers, demonstrating its utility in the field.

For example, studies on 3',4'-dihydroxyflavone have used molecular docking to predict its binding interactions with targets like KATP channels, adenosine (B11128) receptors, and GABA-A receptors, showing favorable binding affinity and specific hydrogen bond interactions. nih.govbioinformation.net Similarly, docking simulations of 7,3'-dihydroxyflavone (B34692) against cancer-related proteins like p53, p21, and NF-κB have been performed to study its binding affinity. rjptonline.orgrjptonline.org These studies typically report binding energies and visualize the specific amino acid residues involved in the interaction. This approach allows researchers to formulate hypotheses about how a compound might exert a biological effect, which can then be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. One study conducted a three-dimensional (3D) QSAR analysis on a series of flavone (B191248) derivatives, including this compound, to understand the structural requirements for antioxidant activity.

In this research, the anti-oxidative effects were measured using a DPPH radical-scavenging assay. A Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, was used to build a predictive model. The final model demonstrated good statistical significance, suggesting its predictive power. Such models are valuable for guiding the design of new, more potent analogs by identifying which structural features are most important for the desired activity.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the "Molecular Interactions and Mechanistic Studies of this compound" that adheres to the specified outline.

The available research data predominantly focuses on other isomers of dihydroxyflavone, most notably 3',4'-Dihydroxyflavone , and other related flavonoid compounds. There is a significant lack of specific studies investigating the effects of This compound on the key enzymes, receptor-mediated mechanisms, protein interactions, and intracellular signaling pathways requested in the outline.

While a literature review mentions in passing that this compound has been proven to have significant anti-inflammatory activity, the primary data and detailed mechanistic studies required to populate the sections on Tankyrase, Cyclooxygenase, Lipoxygenase, Cytochrome P450, Toll-like Receptors, Adenosine Receptors, GABAA Receptors, KATP channels, Amyloid-β and α-synuclein aggregation, MAPK cascades, and NF-κB pathways for this specific compound are not available in the public domain search results.

Constructing the article as requested would necessitate extrapolating data from other related but distinct chemical compounds, which would be scientifically inaccurate and misleading. Therefore, to maintain scientific integrity, this request cannot be fulfilled.

Molecular Interactions and Mechanistic Studies of 3,3 Dihydroxyflavone

Effects of 3,3'-Dihydroxyflavone on Intracellular Signaling Pathways

Influence on PI3K/Akt and STAT Signaling

Based on a review of available scientific literature, there is currently no specific information detailing the direct influence of this compound on the Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) or the Signal Transducer and Activator of Transcription (STAT) signaling pathways. Research on other flavonoid isomers, such as 7,8-dihydroxyflavone (B1666355) and 3',4'-dihydroxyflavone (B191068), has shown interactions with these pathways, but these findings cannot be directly extrapolated to this compound. targetmol.comresearchgate.netresearchgate.net

Regulation of Cell Cycle and Apoptosis-Related Gene Expression (e.g., p53, p21)

Specific studies on the direct regulatory effects of this compound on the expression of key cell cycle and apoptosis-related genes, such as p53 and p21, are not available in the current body of scientific literature. While related flavonoids have been investigated for these properties, the unique structural characteristics of each compound mean that activities cannot be assumed to be identical. rjptonline.orgrjptonline.orgresearchgate.netdntb.gov.ua For instance, in studies on human pluripotent stem cells, this compound did not produce a statistically significant change in the rate of dissociation-induced apoptosis, in contrast to other tested isomers like 3,2'-dihydroxyflavone. nih.gov However, this does not provide specific insight into the regulation of p53 or p21 expression.

Interactions of this compound with Reactive Oxygen and Nitrogen Species

The interaction of this compound with reactive oxygen species (ROS) has been a subject of detailed photochemical investigation, revealing its capacity as both a generator and a quencher of these reactive molecules.

Scavenging of Singlet Molecular Oxygen and Superoxide (B77818) Radical Anion

This compound (DHF) has been shown to be an effective quencher of reactive oxygen species, specifically singlet molecular oxygen (O₂('Δg)) and the superoxide radical anion (O₂⁻•). nih.gov A detailed kinetic and mechanistic study investigated the abilities of both free DHF and its Lanthanum(III) complex to quench these species when they were photogenerated by riboflavin. nih.gov The research indicates that both the flavonoid and its metal complex react with singlet oxygen and the superoxide radical through a complex mechanism. nih.gov

Mechanisms of Oxidative Stress Modulation

The primary mechanism by which this compound modulates oxidative stress is through its direct interaction with ROS. A key finding is that the flavonoid deactivates singlet molecular oxygen predominantly through a physical quenching process rather than a chemical reaction. nih.gov This is a significant attribute for an antioxidant, as it allows the molecule to dissipate the energy of the reactive species without being consumed itself, enabling it to neutralize multiple ROS molecules. The hydroxyl groups present on the flavonoid skeleton are crucial for this ROS scavenging activity, as they can donate a hydrogen atom or an electron to stabilize the reactive species. mdpi.com The ligand itself, in its excited triplet state, can generate singlet oxygen with a quantum yield of 0.13. nih.gov

Impact on Nitric Oxide Production and Inducible Nitric Oxide Synthase (iNOS)

A review of the scientific literature did not yield specific data on the impact of this compound on the production of nitric oxide (NO) or the activity of inducible nitric oxide synthase (iNOS). Studies on other flavones, including 3',4'-dihydroxyflavone and various chrysin (B1683763) derivatives, have demonstrated inhibitory effects on iNOS and NO production, but these activities are structure-dependent and cannot be presumed for this compound. nih.govresearchgate.netcaldic.com

Metal Ion Complexation Chemistry and Its Role in this compound Bioactivity

The presence of carbonyl and hydroxyl groups in the structure of this compound allows it to coordinate with metal ions, forming flavonoid-metal complexes. rsc.org This complexation has been shown to be a critical factor in modulating the bioactivity of the flavonoid.

| Parameter | Compound/Complex | Value/Observation | Reference |

| Singlet Oxygen Generation | This compound (Ligand) | Photogenerates O₂('Δg) with a quantum yield of 0.13. | nih.gov |

| ROS Quenching | This compound | Reacts with O₂('Δg) and O₂⁻•. Deactivates O₂('Δg) mainly via physical quenching. | nih.gov |

| Metal Complex Formation | This compound + La(III) | Forms a 1:1 complex (DHF-La(III)). | nih.gov |

| Stability Constant (Kₐₚ) | DHF-La(III) Complex | 2.3 x 10⁶ M⁻¹ (at 25°C in methanol). | nih.gov |

| Effect of Complexation | DHF-La(III) Complex | Metal chelation greatly enhances the overall O₂('Δg) quenching ability compared to the free ligand. | nih.gov |

Stoichiometry and Stability Constants of this compound-Metal Complexes (e.g., La(III), Ga(III))

The ability of this compound (DHF) to form complexes with metal ions is well-documented, with the stoichiometry and stability of these complexes being dependent on the specific metal ion involved.

With lanthanum(III) (La(III)), this compound forms a 1:1 complex in a methanolic solution. nih.govconicet.gov.ar This complex exhibits a relatively high apparent stability constant, indicating a strong binding affinity between the flavonoid and the metal ion. nih.govconicet.gov.ar The complexation reaction is also characterized by a positive standard entropy change, suggesting that the process is entropically favorable. nih.gov

In the case of gallium(III) (Ga(III)), studies have shown a different binding behavior. The stoichiometry of the this compound-Ga(III) complex has been determined to be 2:1, with two ligand molecules binding to one metal ion. conicet.gov.aracs.orgmincyt.gob.ar The stability of this complex has been quantified by its pK value, which was determined using a spectrophotometric method. conicet.gov.aracs.org The formation of the complex involves a five-membered ring structure. conicet.gov.ar

The stoichiometry for both chalcone-Ga(III) and flavone-Ga(III) complexes was determined using the Yoe-Jones method. conicet.gov.aracs.org While chalcone-based complexes with Ga(III) showed a 1:1 stoichiometry, flavone-based complexes, including that with this compound, consistently presented a 2:1 ligand-to-metal ratio. conicet.gov.aracs.org

Table 1: Stoichiometry and Stability of this compound-Metal Complexes This table is interactive. You can sort and filter the data.

| Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant | Method | Source |

|---|---|---|---|---|

| Lanthanum(III) | 1:1 | K = 2.3x10⁶ | Spectrophotometry | nih.govconicet.gov.ar |

Alteration of Photophysical Properties through Metal Chelation

The chelation of metal ions by this compound leads to significant changes in its photophysical properties. These alterations are evident in the compound's absorption and emission spectra and its behavior in excited states.

When this compound complexes with Ga(III), a notable shift in its ultraviolet-visible absorption spectrum is observed. conicet.gov.ar Specifically, Band II of the spectrum, which corresponds to the benzoyl system, undergoes a bathochromic (red) shift to higher wavelengths. conicet.gov.ar This shift is attributed to an increased conjugative effect upon the formation of a new ring with the metal ion. conicet.gov.ar

The interaction with La(III) also modifies the photophysical characteristics of the flavonoid. nih.govconicet.gov.ar The excited triplet state of this compound ((³DHF*)), which is involved in energy transfer processes, is effectively quenched by the La(III) ion. nih.govconicet.gov.ar The rate constant for this quenching process is reported to be close to the diffusion-controlled value, indicating a very efficient deactivation pathway for the excited flavonoid in the presence of the metal. nih.gov

Enhanced Reactive Oxygen Species Quenching by this compound-Metal Complexes

A key aspect of flavonoid chemistry is their interaction with reactive oxygen species (ROS), and metal complexation can significantly modulate this activity. Research demonstrates that the formation of a complex between this compound and a metal ion can enhance its ability to quench ROS.

This enhancement is significant as excessive ROS can lead to oxidative stress, a condition linked to cellular damage. nih.govesmed.orgthermofisher.com The ability of metal-flavonoid complexes, such as those formed with gallium, to reduce intracellular ROS has also been noted in broader studies on phenolic coatings for medical implants, further supporting the concept that metal chelation can be a viable strategy to boost antioxidant effects. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxyflavone (B191502) |

| 2',3-dihydroxychalcone |

| 2′,4′,3-trihydroxychalcone |

| 3,7,3′-trihydroxyflavone |

| Lanthanum(III) |

| Gallium(III) |

| Copper(II) |

| Riboflavin |

| Singlet molecular oxygen |

| Superoxide radical anion |

Pre Clinical Biological Activities and Research Models for 3,3 Dihydroxyflavone

Investigations in Cellular Models of Disease

While broad pre-clinical research on 3,3'-Dihydroxyflavone is limited compared to its isomers, some studies have begun to delineate its biological activities in specific cellular models. The following sections detail the existing research that falls within the specified scope.

Based on the available scientific literature, there is no specific information regarding the modulation of cellular proliferation and apoptosis pathways by this compound in MCF-7 cancer cell lines. Research has focused on other isomers, such as 3',4',5-trihydroxyflavone, which has shown potency against MCF-7 cells mdpi.com. However, direct studies on the 3,3'-dihydroxy isomer in this context are not presently available.

Literature reviews have identified this compound as a dihydroxyflavone compound with proven significant anti-inflammatory activity nih.gov. Flavonoids, as a class, are well-recognized for their ability to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukins nih.gov. The mechanisms often involve the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) researchgate.netspandidos-publications.com.

While the general anti-inflammatory potential of this compound is acknowledged, detailed mechanistic studies in specific macrophage and microglial cell lines such as RAW 264.7 and BV2 are not extensively documented in current research literature. Studies on related isomers, like 3',4'-dihydroxyflavone (B191068) and 7,8-dihydroxyflavone (B1666355), have demonstrated potent anti-inflammatory effects in these cell lines by suppressing NF-κB and MAPK signaling pathways, providing a framework for potential mechanisms of action for this compound spandidos-publications.comnih.gov.

The influence of the hydroxyl group position on the B ring of flavones plays a critical role in their biological function, particularly in stem cell biology. Research comparing this compound to its isomers has revealed distinct effects on the proliferation and survival of human induced pluripotent stem cells (hiPSCs).

In a comparative study, this compound was shown to result in a decreased proliferation rate of hiPSCs semanticscholar.org. Furthermore, unlike the 3,2'-dihydroxyflavone isomer which significantly decreased dissociation-induced apoptosis, this compound treatment did not produce a statistically significant change in the apoptosis rate of hiPSCs after dissociation and subculture semanticscholar.orgresearchgate.net. This highlights the high degree of specificity conferred by the substitution pattern on the flavonoid skeleton. While the 3,2'-DHF isomer promoted stemness and proliferation, the 3,3'-DHF isomer did not exhibit these beneficial effects on hiPSC maintenance and survival in culture semanticscholar.orgresearchgate.net.

| Flavonoid Compound | Cell Line | Key Research Findings | Reference |

|---|---|---|---|

| This compound | hiPSCs | Showed a decreased cell proliferation rate. No significant effect on dissociation-induced apoptosis. | semanticscholar.org |

| 3,2'-Dihydroxyflavone | hiPSCs | Significantly increased cell proliferation and expression of naïve stemness markers. Decreased dissociation-induced apoptosis. | semanticscholar.orgresearchgate.netnih.gov |

| 3,4'-Dihydroxyflavone | hiPSCs | Showed a decreased cell proliferation rate. No significant effect on dissociation-induced apoptosis. | semanticscholar.org |

| 3-Hydroxyflavone (B191502) | hiPSCs | Showed a decreased cell proliferation rate. No significant effect on dissociation-induced apoptosis. | semanticscholar.org |

There is currently no specific information in the available scientific literature concerning the antimicrobial or anti-biofilm activities of this compound against Staphylococcus aureus or Candida albicans. In contrast, its isomer 3,2'-dihydroxyflavone has been identified as a potent inhibitor of biofilm formation for both of these pathogens mdpi.comnih.gov.

Investigations into the effects of this compound on the modulation of adipogenesis in preadipocyte cell lines, such as 3T3-L1, have not been reported in the available literature. Studies on structurally related compounds, such as 3-Hydroxyflavone and 3',4'-dihydroxyflavone, have shown anti-adipogenic activities, primarily by down-regulating key transcription factors and reducing lipid accumulation wisdomlib.orgnih.gov.

Based on the available scientific data, there are no studies investigating the specific effects of this compound on glioblastoma cell migration. Research in this area has tended to focus on other flavonoid derivatives, such as 3-Hydroxy-3',4'-dimethoxyflavone, which was found to decrease the migratory and invasive potential of glioblastoma cells nih.gov.

Studies in In Vivo Animal Models

The preclinical evaluation of this compound in live animal models provides crucial insights into its physiological effects, potential therapeutic applications, and interactions within a complex biological system. Research in this area has focused on understanding its activity in models of inflammation, neuroprotection, neuropathy, parasitic diseases, and tissue repair.

Anti-inflammatory Research in Mammalian Models (e.g., LPS-induced endotoxemia, carrageenan-induced paw edema)

The anti-inflammatory properties of this compound have been investigated in established mammalian models of acute inflammation. A primary model used for this research is the carrageenan-induced paw edema model in rats, a standard method for evaluating the efficacy of potential anti-inflammatory agents.

In these studies, the administration of this compound demonstrated a significant capacity to inhibit the development of paw edema. This inhibitory effect was observed to be both time-dependent and dose-dependent. Research has shown that a range of dihydroxyflavone derivatives, including the 3,3' isomer, can effectively reduce the swelling associated with the inflammatory response triggered by carrageenan injection. The mechanism underlying this effect is suggested to involve the modulation of key inflammatory mediators. While the carrageenan model has been the focus of available research for this compound, studies specifically detailing the effects of this compound in lipopolysaccharide (LPS)-induced endotoxemia models were not prominently identified.

Table 1: Summary of Anti-inflammatory Research Findings for this compound

| Research Model | Animal | Key Findings |

| Carrageenan-Induced Paw Edema | Rat | Exhibited time-dependent inhibition of paw edema. |

| Carrageenan-Induced Paw Edema | Rat | Demonstrated dose-dependent reduction in inflammation. |

Neuroprotective and Anti-Neuroinflammatory Investigations in Rodent Models

Based on a comprehensive review of available scientific literature, specific in vivo studies using rodent models to investigate the direct neuroprotective or anti-neuroinflammatory activities of the compound this compound have not been prominently reported. Research in this area often focuses on other isomers of dihydroxyflavone.

Studies on Chemotherapy-Induced Peripheral Neuropathy Models

An evaluation of existing research indicates a lack of specific in vivo animal studies focused on the effects of this compound in models of chemotherapy-induced peripheral neuropathy (CIPN). While other flavonoid derivatives have been explored for this application, dedicated research on the 3,3' isomer in paclitaxel or other chemotherapy-induced neuropathy models is not currently available in the scientific literature.

Antiparasitic Research in Animal Models (e.g., Leishmania donovani, Trypanosoma brucei, Trypanosoma cruzi)

Despite extensive screening of flavonoids for antiparasitic properties, specific in vivo animal model research detailing the efficacy of this compound against parasitic organisms such as Leishmania donovani, Trypanosoma brucei, or Trypanosoma cruzi has not been identified. In vivo studies in this field have largely concentrated on other flavonoid structures to determine their potential to reduce parasite load and improve survival in infected animal models.

Research on Tissue Regeneration and Wound Healing in Animal Models

A review of the scientific literature did not yield specific in vivo animal studies investigating the role of this compound in tissue regeneration or wound healing processes. Preclinical research on the wound healing properties of dihydroxyflavones in animal models has been conducted on other isomers of the compound.

Structure Activity Relationship Sar and Comparative Studies of 3,3 Dihydroxyflavone

Impact of Substituent Modifications on the Pharmacological Profiles of 3,3'-Dihydroxyflavone Derivatives

The pharmacological activities of this compound and its derivatives are significantly influenced by the nature and position of various substituent groups on the flavone (B191248) core. Structure-activity relationship (SAR) studies have demonstrated that modifications to the A, B, and C rings can modulate the antioxidant, anticancer, anti-inflammatory, and neuroprotective properties of these compounds.

Antioxidant Activity

The antioxidant capacity of flavonoids is closely linked to the presence and arrangement of hydroxyl (-OH) groups, which can donate hydrogen atoms to scavenge free radicals. For dihydroxyflavone derivatives, the position of the hydroxyl groups is a critical determinant of their radical scavenging activity.

Research on various hydroxyflavone derivatives has consistently shown that the presence of an ortho-dihydroxy (catechol) group on the B-ring is a key feature for high antioxidant activity. This configuration enhances the stability of the resulting radical through hydrogen bonding and electron delocalization. While specific data for a wide range of this compound derivatives is limited, studies on related trihydroxyflavones indicate that compounds with a 3',4'-dihydroxy substitution pattern on the B-ring exhibit potent antioxidant effects. For instance, 3',4',5-trihydroxyflavone has been identified as a highly active antioxidant compound. mdpi.comnih.gov

The introduction of other substituents can also modulate this activity. Electron-donating groups, such as methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2) groups, can influence the antioxidant potential. For example, a study on synthetic 3-hydroxyflavone (B191502) derivatives showed that a compound with a dimethylamino group at the 4'-position of the B-ring exhibited significant antioxidant activity. univ.kiev.uauniv.kiev.uaresearchgate.net Conversely, substituting the hydroxyl groups with benzyl (B1604629) or acetate (B1210297) groups has been shown to decrease the antioxidant effectiveness. univ.kiev.uauniv.kiev.uaresearchgate.net

| Compound | Substituents | Antioxidant Activity (DPPH Scavenging) | Reference |

|---|---|---|---|

| 6,3',4'-Trihydroxyflavone | -OH at C6, C3', C4' | IC50 = 18.89 µg/ml | researchgate.net |

| 3-Hydroxy-6,3'-dimethoxyflavone | -OH at C3; -OCH3 at C6, C3' | Less active than the trihydroxy analogue | researchgate.net |

| 3-Hydroxy-2-(4-[dimethylamino]phenyl)benzo-4-pyrone | -OH at C3; -N(CH3)2 at C4' | High activity, comparable to ascorbic acid and quercetin (B1663063) | univ.kiev.uauniv.kiev.uaresearchgate.net |

Anticancer Activity

The structural features of dihydroxyflavone derivatives also play a crucial role in their potential as anticancer agents. The anticancer effects are often linked to their antioxidant properties, but other mechanisms are also involved. Studies on trihydroxyflavones have shown that these compounds can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and brain (U87) cancer cells. mdpi.comnih.gov

The position of the hydroxyl groups is again a significant factor. The presence of an ortho-dihydroxy group in the B-ring is considered important for anticancer activity. mdpi.comnih.gov For example, 3',4',5-trihydroxyflavone was found to be particularly effective against A549 and MCF-7 cell lines. mdpi.comnih.gov Interestingly, some studies have shown that certain substitution patterns can confer anticancer activity even in the absence of strong antioxidant properties, suggesting alternative mechanisms of action. For instance, 3,3',6-trihydroxyflavone, which lacks a catechol group on the B-ring, still demonstrated notable anticancer effects. mdpi.com

| Compound | Cell Line | Anticancer Activity (EC50 in µM) | Reference |

|---|---|---|---|

| 3',4',5-Trihydroxyflavone | A549 (Lung Cancer) | ~10-20 | mdpi.comnih.gov |

| MCF-7 (Breast Cancer) | ~10-20 | ||

| 3,3',6-Trihydroxyflavone | MCF-7 (Breast Cancer) | Active | mdpi.com |

Anti-inflammatory Activity

The anti-inflammatory properties of flavonoids are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The substitution pattern on the flavone nucleus can significantly influence this inhibitory activity. For instance, in a study of 3-substituted coumarin (B35378) derivatives, which share a similar benzopyrone core with flavones, compounds with halogen substituents (e.g., -Cl, -Br) on an attached phenyl ring showed potent inhibitory effects on COX-2. nih.gov

Furthermore, the presence of a thioamide functional group directly attached to a phenyl ring containing halogen substituents has been shown to be responsible for potent anti-inflammatory activity in novel quinazolinone derivatives, which also share structural similarities. This suggests that the introduction of specific functional groups can enhance the anti-inflammatory profile of the core structure.

Neuroprotective Effects

Certain dihydroxyflavone derivatives have emerged as promising neuroprotective agents. A notable example is 7,8-dihydroxyflavone (B1666355) (7,8-DHF), which acts as a selective agonist for the tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF). SAR studies on 7,8-DHF have revealed that the 7,8-dihydroxy configuration on the A-ring is essential for its TrkB agonistic activity.

Modifications to other parts of the 7,8-DHF molecule have been explored to enhance its neuroprotective properties. For instance, the introduction of a 3'-hydroxy group on the B-ring was found to escalate the TrkB agonistic activity. This highlights the potential for improving the neuroprotective profile of dihydroxyflavones through targeted substituent modifications.

Future Research Directions and Translational Perspectives for 3,3 Dihydroxyflavone

Exploration of Undiscovered Mechanistic Pathways

However, the broader mechanistic pathways through which 3,3'-dihydroxyflavone exerts its effects remain largely unexplored. Future research should prioritize the following areas:

Receptor and Enzyme Interactions: Unlike other well-studied flavonoids such as 7,8-dihydroxyflavone (B1666355), which is a known high-affinity TrkB agonist, the specific protein or receptor targets for this compound have not been identified. nih.govplos.org Unbiased screening assays should be employed to identify direct binding partners and enzymatic targets, which could reveal novel mechanisms of action.

Signaling Cascade Modulation: Investigations into how this compound affects key intracellular signaling pathways are crucial. For instance, related compounds like 3',4'-dihydroxyflavone (B191068) have been shown to suppress proinflammatory pathways by inhibiting the phosphorylation of mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB activation. nih.gov It is critical to determine if this compound modulates these or other fundamental signaling cascades involved in cellular processes like proliferation, inflammation, and apoptosis.

Epigenetic and Transcriptional Regulation: The influence of flavonoids on epigenetic modifications is a burgeoning field of study. Future research should investigate whether this compound can alter DNA methylation patterns, histone modifications, or the expression of non-coding RNAs, thereby influencing gene expression profiles relevant to health and disease.

Advanced Synthetic Methodologies for Scalable Production and Novel Derivative Generation

The availability of pure this compound in sufficient quantities is a prerequisite for comprehensive biological evaluation. While traditional methods exist, advancing synthetic methodologies is key to both scalable production and the generation of novel derivatives with improved properties.

A significant advancement has been the development of a novel synthesis method that produces this compound from 2-hydroxyacetophenone (B1195853) and 3-hydroxybenzaldehyde, bypassing the need for an intermediate chalcone (B49325) synthesis step. conicet.gov.ar This approach is reported to be simpler and more economical, yielding a highly pure product. conicet.gov.ar

Future efforts should focus on:

Process Optimization and Scale-Up: The existing novel synthesis, which has a reported yield of 33%, could be further optimized for industrial-scale production. conicet.gov.ar Exploring different catalysts, solvent systems, and reaction conditions, including green chemistry principles, could enhance yield and reduce costs.

Modern Synthetic Reactions: Advanced synthetic techniques should be applied to generate a library of this compound derivatives. For example, the Suzuki–Miyaura cross-coupling reaction, which has been used to prepare a library of other flavonoid derivatives, could be adapted to introduce diverse aryl and heteroaryl groups. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields. This technique has been successfully used for synthesizing 3-methyl-flavones and could be adapted for the efficient production of this compound and its analogs. jchr.org

| Synthetic Approach | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Novel Chalcone-Free Synthesis | Simpler, more economical, and avoids intermediate chalcone synthesis. Starts from 2-hydroxyacetophenone and 3-hydroxybenzaldehyde. | Provides a direct and scalable route to the parent compound. | conicet.gov.ar |

| Suzuki–Miyaura Cross-Coupling | Versatile reaction for creating carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. | Generation of a diverse library of novel C-ring or B-ring substituted derivatives for structure-activity relationship (SAR) studies. | nih.gov |

| Microwave-Assisted Synthesis | Offers rapid reaction times, higher yields, and often avoids hazardous solvents. | Efficient and eco-friendly production of this compound and its derivatives for high-throughput screening. | jchr.org |

| Algar-Flynn-Oyamada Reaction | Involves the oxidative cyclization of a chalcone using alkaline hydrogen peroxide to form a 3-hydroxyflavone (B191502). | A classic but relevant method for synthesizing the core 3-hydroxyflavone structure, from which derivatives can be made. | nih.gov |

Development of Sophisticated In Vitro and In Vivo Research Models

To accurately predict the biological effects and therapeutic potential of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant models.

Future research should incorporate:

Three-Dimensional (3D) Cell Cultures: 3D models such as spheroids and organoids better mimic the complex cell-cell and cell-matrix interactions of native tissues. frontiersin.org These models can provide more accurate insights into the efficacy and mechanisms of this compound in a tissue-like context.

Organs-on-a-Chip: Microfluidic organ-on-a-chip platforms allow for the creation of dynamic microenvironments that replicate human organ-level physiology. synvivobio.com These systems can be used to study the pharmacokinetics, efficacy, and potential toxicity of this compound in models of the liver, brain, or other target organs.

Targeted In Vivo Models: The selection of animal models should be hypothesis-driven, based on the emerging mechanistic understanding of the compound. For example, if this compound is found to have anti-inflammatory properties similar to related flavones, its effects could be tested in established mouse models of neuroinflammation or other inflammatory diseases. nih.gov Similarly, given the neuroprotective effects of other flavonoids, transgenic mouse models of neurodegenerative diseases like Alzheimer's could be valuable tools. plos.org

| Model Type | Description | Relevance for this compound Research | Reference |

|---|---|---|---|

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic the micro-architecture and function of an organ. | Allows for the study of drug penetration, cell-cell interactions, and efficacy in a more physiologically relevant context than 2D cultures. | frontiersin.org |

| Organ-on-a-Chip | Microfluidic devices containing living cells that recreate the functional units of human organs. | Enables investigation of organ-specific effects, drug metabolism, and barrier penetration (e.g., blood-brain barrier). | synvivobio.com |

| BV2 Microglial Cell Line | An immortalized murine microglial cell line commonly used to study neuroinflammation. | A useful initial in vitro model to screen for anti-neuroinflammatory activity, as used for 3',4'-dihydroxyflavone. | nih.gov |

| Transgenic Mouse Models of Neurodegeneration | Mice genetically engineered to develop pathologies associated with diseases like Alzheimer's or Parkinson's. | If initial screens suggest neuroprotective activity, these models are critical for evaluating in vivo efficacy on cognitive and motor functions. | nih.govplos.org |

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic and unbiased understanding of the biological effects of this compound, the integration of high-throughput "omics" technologies is essential. These technologies can provide a comprehensive snapshot of the molecular changes induced by the compound at various biological levels. nih.gov

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can be used to profile the entire transcriptome of cells or tissues treated with this compound. This will identify which genes are up- or down-regulated, revealing the cellular pathways that are most affected by the compound.

Proteomics: Techniques like mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing insight into the compound's direct binding partners and its downstream effects on protein expression and post-translational modifications. nih.gov

Metabolomics: By analyzing the full spectrum of small-molecule metabolites, metabolomics can uncover alterations in metabolic pathways, such as energy metabolism or lipid synthesis, that are modulated by this compound. nih.gov

An integrative multi-omics approach, combining data from these different levels, will be crucial for constructing a detailed map of the compound's mechanism of action, identifying potential biomarkers of its activity, and generating new therapeutic hypotheses. nih.gov

Collaborative Research Initiatives and Data Sharing for this compound Advancement

The advancement of this compound from a laboratory compound to a potential therapeutic agent requires a concerted and collaborative effort. The complexity and cost of modern biomedical research necessitate partnerships that transcend individual laboratories and institutions.

Future progress will be accelerated by:

Multi-Disciplinary Consortia: Establishing research consortia that bring together synthetic chemists, pharmacologists, cell biologists, and data scientists will foster innovation and a more integrated research approach.

Public-Private Partnerships: Collaborations between academic researchers and industry partners can bridge the "valley of death" in drug development, providing the resources and expertise needed to move promising preclinical findings toward clinical evaluation.

Open-Access Data Platforms: The creation of a centralized, open-access database for this compound and its derivatives would be invaluable. This platform could house data on synthetic protocols, spectroscopic characterization, results from biological assays, and omics datasets. Sharing data openly would prevent duplication of effort, increase the rigor and reproducibility of research, and allow for meta-analyses that can uncover new insights.

By pursuing these future research directions, the scientific community can systematically build upon the initial findings and fully explore the translational potential of this compound.

Q & A

Q. What are the recommended experimental models for evaluating the anti-inflammatory activity of 3,3'-Dihydroxyflavone?

The carrageenan-induced paw edema model in male Wistar albino rats (120–150 g) is a validated method for assessing anti-inflammatory effects. This model measures edema inhibition over 3–6 hours post-carrageenan injection, with compound administration (e.g., intraperitoneal or oral) 1 hour prior to induction. Ensure ethical approval from institutional animal committees and control variables like temperature (25°C) and light-dark cycles .

Q. How can researchers verify the authenticity of synthesized this compound derivatives?

Use melting point determination and UV spectroscopy. For example, synthesized dihydroxyflavones should exhibit characteristic UV absorption peaks between 250–350 nm due to conjugated π-electron systems. Cross-reference with literature values for melting points (e.g., 171–172°C for 3-Hydroxyflavone) and chromatographic methods like HPLC (≥99.9% purity) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear impermeable gloves (tested for breakthrough time), tightly sealed goggles, and lab coats.

- Storage: Keep in tightly sealed containers in well-ventilated areas, away from incompatible substances .

- Exposure Controls: Use respiratory filters for aerosolized particles and ensure immediate decontamination of spills with ethanol or isopropanol .

Advanced Research Questions

Q. How can nanotechnology enhance the bioactivity of this compound in cancer research?

Embedding this compound into gold nanoparticles (AuNPs) improves stability and bioavailability. Synthesize AuNPs via reduction of auric chloride with the flavonoid, confirmed by XRD peaks at 2θ = 38.29°, 44.43°, and 64.68° (Au crystallite size ~12 nm via Scherer’s equation). Assess anticancer activity using cytotoxicity assays (e.g., MTT) and validate mechanisms via TEM/SEM imaging of nanoparticle-cell interactions .

Q. What methodologies resolve contradictions in antioxidant data across studies on dihydroxyflavones?

Standardize free radical scavenging assays (e.g., DPPH, H₂O₂, OH) with controls for solvent interference (e.g., DMSO vs. ethanol). For example, IC₅₀ values for 3,6-Dihydroxyflavone vary with assay type; use electron paramagnetic resonance (EPR) to quantify radical quenching efficiency directly .

Q. How can researchers optimize dosing regimens for in vivo neuroprotective studies of this compound?

Conduct pharmacokinetic profiling (e.g., HPLC-MS) to determine bioavailability and half-life. Start with doses derived from in vitro EC₅₀ values (e.g., 10–30 mg/kg in rodents) and adjust based on blood-brain barrier penetration assays. Monitor biomarkers like BDNF levels or tau phosphorylation in neurodegenerative models .

Q. What advanced techniques elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Computational Modeling: Perform molecular docking to predict interactions with targets like COX-2 or NF-κB.

- Synthetic Modifications: Introduce methoxy or hydroxyl groups at positions 5, 7, or 4' to assess polarity effects on solubility and receptor binding. Validate via NMR and mass spectrometry .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。